molecular formula C7H7F3N2 B1329305 3,5-Diaminobenzotrifluoride CAS No. 368-53-6

3,5-Diaminobenzotrifluoride

Cat. No.: B1329305
CAS No.: 368-53-6
M. Wt: 176.14 g/mol
InChI Key: KZSXRDLXTFEHJM-UHFFFAOYSA-N
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Description

3,5-Diaminobenzotrifluoride is an organic compound with the molecular formula C7H7F3N2. It is characterized by the presence of two amino groups and a trifluoromethyl group attached to a benzene ring. This compound is widely used as an intermediate in the synthesis of various high-performance polymers, pharmaceuticals, and agrochemicals due to its unique chemical properties .

Mechanism of Action

Target of Action

It is commonly used as an organic synthesis intermediate , suggesting that it may interact with various biological targets depending on the specific context of the synthesis.

Mode of Action

As an intermediate in organic synthesis, it likely interacts with its targets through chemical reactions to form new compounds .

Biochemical Pathways

As an intermediate in organic synthesis, it could potentially be involved in a wide range of biochemical pathways depending on the final products of the synthesis .

Pharmacokinetics

Its solubility in dmso and methanol suggests that it may have good bioavailability when administered in suitable formulations.

Result of Action

As an intermediate in organic synthesis, its effects would likely depend on the final compounds it is used to produce .

Action Environment

The action, efficacy, and stability of 3,5-Diaminobenzotrifluoride can be influenced by various environmental factors. For instance, it should be stored under inert gas at 2–8 °C . Its reactivity may also be affected by the presence of other chemicals in its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Diaminobenzotrifluoride can be synthesized through the reduction of 4-chloro-3,5-dinitrobenzotrifluoride. One common method involves the reaction of 4-chloro-3,5-dinitrobenzotrifluoride with sodium formate in acetic acid, in the presence of sodium acetate and palladium on charcoal . Another method involves the use of hydrogen gas in methanol, with magnesium oxide and a palladium on carbon catalyst .

Industrial Production Methods: Industrial production of this compound typically follows the aforementioned synthetic routes, with optimization for large-scale production. The use of catalytic hydrogenation is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 3,5-Diaminobenzotrifluoride undergoes various chemical reactions, including:

    Reduction: The nitro groups in the precursor compound are reduced to amino groups.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized under specific conditions to form different products.

Common Reagents and Conditions:

Major Products:

    Reduction: this compound itself is the major product.

    Substitution: Depending on the nucleophile, products can include various substituted benzotrifluorides.

    Oxidation: Oxidized derivatives of this compound.

Scientific Research Applications

3,5-Diaminobenzotrifluoride has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3,4-Diaminobenzotrifluoride
  • 2,5-Diaminobenzotrifluoride
  • 3,5-Dinitrobenzotrifluoride

Comparison: 3,5-Diaminobenzotrifluoride is unique due to the specific positioning of its amino and trifluoromethyl groups, which confer distinct electronic and steric properties. This makes it particularly valuable in the synthesis of polymers with high thermal stability and low dielectric constants .

Properties

IUPAC Name

5-(trifluoromethyl)benzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c8-7(9,10)4-1-5(11)3-6(12)2-4/h1-3H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSXRDLXTFEHJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4073170
Record name 1,3-Benzeneamine, 5-[(trifluoromethyl)-
Source EPA DSSTox
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Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368-53-6
Record name 3,5-Diaminobenzotrifluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=368-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Benzotrifluorodiamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzeneamine, 5-[(trifluoromethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(trifluoromethyl)benzene-1,3-diamine
Source European Chemicals Agency (ECHA)
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Record name 3,5-BENZOTRIFLUORODIAMINE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

Sodium formate (12.24 g) was added to a mixture of 4-chloro-3,5-dinitrobenzotrifluoride (5.41 g), sodium acetate (1.64 g) and 5% Pd/C (0.5 g) in glacial acetic acid (60 mL). The mixture was stirred and the resultant exotherm, which lasted about an hour, was controlled by cooling to maintain a reaction temperature of about 40° C. As the exotherm subsided, external heating was applied to maintain the temperature at about 40° C. Gas chromatographic analysis of the reaction mixture, at the end of one hour, indicated diaminobenzotrifluoride as the major component (35%) with no 4-chloro-3,5-dinitrobenzotrifluoride remaining. The maximum amount (about 45%) of 3,5-diaminobenzotrifluoride formed after 2 hours after which it was converted to other undesirable products.
Quantity
12.24 g
Type
reactant
Reaction Step One
Quantity
5.41 g
Type
reactant
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a mixed solvent of 10 mL of ethyl acetate and 1 mL of methanol, 500 mg (2.12 mmol) of 3,5-dinitrobenzotrifluoride was dissolved, and 20 mg of 10% palladium carbon was added thereto, and the mixture solution was stirred at room temperature for 20 hours in a hydrogen atmosphere at normal pressures. The catalyst was removed by filtration, and the filtrate was concentrated and dried to obtain 380 mg (100%) of a brown oily target product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
palladium carbon
Quantity
20 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

A 24.8 g sample of 3,5-dinitrobenzotrifluoride purchased from Aldrich Chemical Co. was slurried in 200 ml of ethanol and 5 g of 1% palladium on carbon added. This mixture was transferred to an autoclave, pressured to 400 psi with hydrogen, and heated at 75° C. with stirring for 1 hr. A 91% yield of pure 3,5-diaminobenzotrifluoride was recovered.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
5 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Diaminobenzotrifluoride
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Reactant of Route 5
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Reactant of Route 6
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